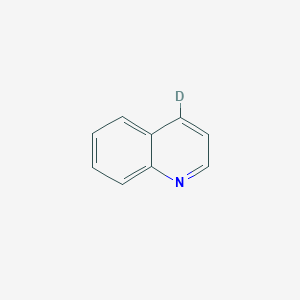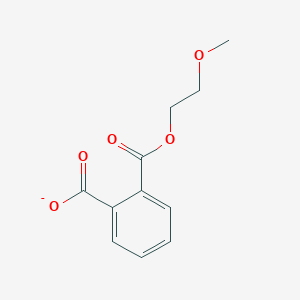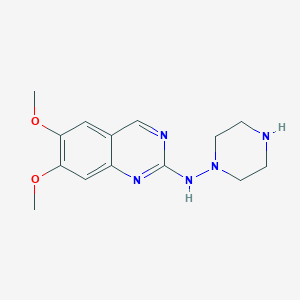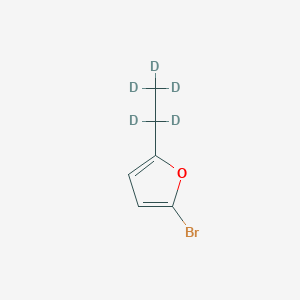
2-Bromo-5-(ethyl-d5)-furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(ethyl-d5)-furan is a chemical compound characterized by the presence of a bromine atom and a deuterated ethyl group attached to a furan ring. The molecular formula of this compound is C6H5BrD5O. It is used in various scientific research applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(ethyl-d5)-furan typically involves the bromination of 5-(ethyl-d5)-furan. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is typically purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(ethyl-d5)-furan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to form 5-(ethyl-d5)-furan.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-(ethyl-d5)-furan, 2-thio-5-(ethyl-d5)-furan, and 2-alkoxy-5-(ethyl-d5)-furan.
Oxidation Reactions: Products include 5-(ethyl-d5)-furan-2(5H)-one and other oxygenated derivatives.
Reduction Reactions: The major product is 5-(ethyl-d5)-furan.
Applications De Recherche Scientifique
2-Bromo-5-(ethyl-d5)-furan is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(ethyl-d5)-furan involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the furan ring can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(ethyl-d5)-thiophene
- 2-Bromo-5-(ethyl-d5)-pyrazine
- 2-Bromo-5-(ethyl-d5)-pyrimidine
Comparison
Compared to similar compounds, 2-Bromo-5-(ethyl-d5)-furan is unique due to the presence of the furan ring, which imparts different reactivity and properties. For example, the oxygen atom in the furan ring makes it more susceptible to oxidation compared to thiophene, which contains a sulfur atom. Additionally, the deuterated ethyl group provides isotopic labeling, making it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Numéro CAS |
1185320-12-0 |
|---|---|
Formule moléculaire |
C6H7BrO |
Poids moléculaire |
180.05 g/mol |
Nom IUPAC |
2-bromo-5-(1,1,2,2,2-pentadeuterioethyl)furan |
InChI |
InChI=1S/C6H7BrO/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3/i1D3,2D2 |
Clé InChI |
GSLWQVPDVOQCSC-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=C(O1)Br |
SMILES canonique |
CCC1=CC=C(O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



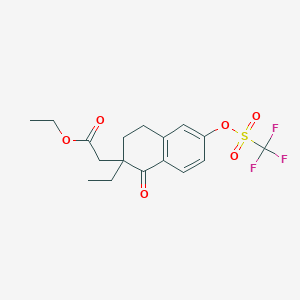
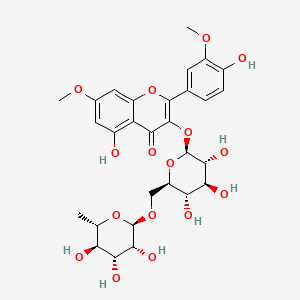
![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)
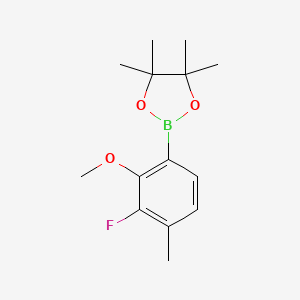

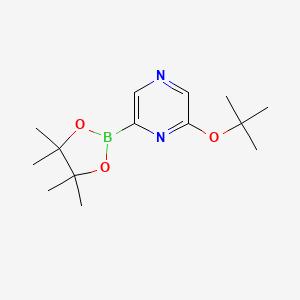
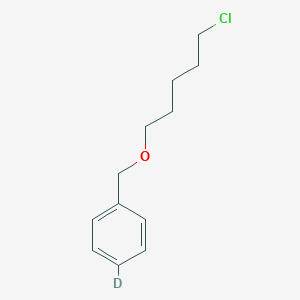
![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)
